molecular formula C23H27ClN4O4 B11959891 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate

4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate

Cat. No.: B11959891
M. Wt: 458.9 g/mol
InChI Key: RTLILLMDXVALFQ-AFUMVMLFSA-N
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Description

4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a piperazine ring, and a carbohydrazonoyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Benzyl Group: The benzyl group is introduced through a reaction involving benzyl chloride and an appropriate nucleophile.

    Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving suitable amines and dihaloalkanes.

    Carbohydrazonoyl Group Addition: The carbohydrazonoyl group is introduced via a reaction between hydrazine derivatives and carbonyl compounds.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)BENZOIC ACID: Shares a similar structure but with a benzoic acid moiety instead of a phenyl acetate group.

    4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)BENZIMIDAZOLE:

Uniqueness

The uniqueness of 4-(2-((4-(2-CL-BENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)-2-MEO-PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C23H27ClN4O4

Molecular Weight

458.9 g/mol

IUPAC Name

[4-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C23H27ClN4O4/c1-17(29)32-21-8-7-18(13-22(21)31-2)14-25-26-23(30)16-28-11-9-27(10-12-28)15-19-5-3-4-6-20(19)24/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,26,30)/b25-14+

InChI Key

RTLILLMDXVALFQ-AFUMVMLFSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC

Origin of Product

United States

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